molecular formula C13H21NO2 B8007514 tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8007514
M. Wt: 223.31 g/mol
InChI Key: ZYNYREKPRWPYDC-VUWPPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (5S)-3-methylidene-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

The synthesis of tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl (5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

tert-Butyl (5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:

These compounds share the azabicyclo[321]octane scaffold but differ in their functional groups, leading to variations in their chemical reactivity and applications The unique feature of tert-butyl (1S)-3-methylidene-8-azabicyclo[32

Properties

IUPAC Name

tert-butyl (5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-9-7-10-5-6-11(8-9)14(10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNYREKPRWPYDC-VUWPPUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC1CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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